1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone

Regiochemistry Aromatic substitution Structure-property relationships

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2) is a fluorinated aromatic ketone building block with molecular formula C9H8F3NO and molecular weight 203.16 g/mol. It belongs to the class of trifluoromethyl-substituted aminoacetophenones and is characterized by a distinctive ortho-amino, meta-trifluoromethyl substitution pattern on the phenyl ring relative to the acetyl group.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
Cat. No. B12989940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C9H8F3NO/c1-5(14)6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,13H2,1H3
InChIKeyWERMHSRTNJXUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2): Procurement-Grade Overview of an Ortho-Amino, Meta-Trifluoromethyl Acetophenone Building Block


1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2) is a fluorinated aromatic ketone building block with molecular formula C9H8F3NO and molecular weight 203.16 g/mol . It belongs to the class of trifluoromethyl-substituted aminoacetophenones and is characterized by a distinctive ortho-amino, meta-trifluoromethyl substitution pattern on the phenyl ring relative to the acetyl group . The compound is commercially available at purity grades ranging from 95% to 98%, supplied by multiple vendors for research and development use . Its primary utility lies in serving as a versatile small-molecule scaffold for medicinal chemistry and as a synthetic intermediate for constructing nitrogen-containing heterocycles and trifluoromethylated drug candidates .

Why 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone Cannot Be Interchanged with Other Trifluoromethyl Acetophenone Isomers


Trifluoromethyl-substituted aminoacetophenones are not functionally interchangeable despite sharing identical molecular formulas (C9H8F3NO, MW 203.16). The precise positioning of the amino and trifluoromethyl groups on the aromatic ring dictates regiochemical reactivity, lipophilicity, intramolecular hydrogen-bonding capacity, and biological target interaction profiles . For example, the ortho-amino group in 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2) can form a six-membered intramolecular hydrogen bond with the acetyl carbonyl oxygen—a structural feature absent in the para-CF3 isomer (CAS 37885-07-7) and the alpha-amino side-chain isomer (CAS 64748-87-4) . Furthermore, meta-substituted trifluoromethyl aryl ketones exhibit a distinct enzyme inhibition kinetic profile (rapid reversible) compared to other regioisomers, as demonstrated in acetylcholinesterase inhibition studies [1]. These differences have direct consequences for synthetic route design, chromatographic behavior, and structure-activity relationships in drug discovery programs.

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regiochemical Differentiation: Ortho-Amino, Meta-CF3 Substitution Pattern vs. Para-CF3 Isomer (CAS 37885-07-7)

1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone (CAS 57799-65-2) bears the amino group ortho and the CF3 group meta to the acetyl moiety, whereas its positional isomer 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone (CAS 37885-07-7) bears the CF3 group para to the acetyl . In the target ortho-amino, meta-CF3 arrangement, the amino and acetyl groups are adjacent, enabling intramolecular hydrogen bonding between the amino proton and the carbonyl oxygen, forming a pseudo-six-membered ring. This intramolecular H-bond is structurally impossible in the para-CF3 isomer due to the 1,4-relationship between amino and acetyl groups . The ortho-amino, meta-CF3 pattern also places the strongly electron-withdrawing CF3 group at a position where its inductive effect directly influences both the amino nucleophilicity and the carbonyl electrophilicity through the aromatic π-system, creating a unique electronic environment distinct from all other positional isomers.

Regiochemistry Aromatic substitution Structure-property relationships

Lipophilicity (LogP) Differentiation: Ortho-Amino, Meta-CF3 Scaffold vs. Para-CF3 and Alpha-Amino Isomers

The trifluoroacetyl analog of the target compound, 1-[2-amino-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one (CAS 1448858-50-1), which shares the identical ortho-amino, meta-CF3 phenyl substitution pattern, has a computed LogP of 3.61380 . In contrast, the para-CF3 positional isomer (CAS 37885-07-7) has a computed LogP of 3.07140 , and the alpha-amino side-chain isomer 2-amino-1-[3-(trifluoromethyl)phenyl]ethanone (CAS 64748-87-4) has a computed LogP of 2.54710 . All three compounds share the same polar surface area (PSA = 43.09 Ų) , indicating that the LogP differences arise from the regiochemical arrangement of substituents rather than from PSA variations. The ~0.54 log unit difference between the ortho-amino, meta-CF3 scaffold and the para-CF3 isomer corresponds to an approximately 3.5-fold difference in octanol-water partition coefficient, which is significant for membrane permeability predictions in drug design.

Lipophilicity LogP ADME Physicochemical properties

Enzyme Inhibition Kinetic Classification: Meta-Substituted Trifluoromethyl Aryl Ketones Exhibit Rapid Reversible AChE Inhibition

Nair et al. (1994) systematically evaluated ten meta-substituted aryl trifluoromethyl ketones (m-X-C6H4-COCF3) as inhibitors of acetylcholinesterase (AChE) from Electrophorus electricus and Torpedo californica [1]. The study established a mechanistic dichotomy: trifluoromethyl ketones bearing small meta substituents—including X = H, CH3, CF3, C2H5, NH2, and NO2—function as rapid, reversible inhibitors of AChE. In contrast, compounds with larger meta substituents (e.g., isopropyl, tert-butyl) or different substitution patterns exhibit time-dependent, slowly reversible inhibition [1][2]. The meta-NH2-substituted compound (the closest analog to the target compound's meta-CF3, ortho-NH2 scaffold) falls squarely within the rapid reversible inhibitor class. This kinetic distinction has practical consequences: rapid reversible inhibition allows for equilibrium-based IC50 determination and straightforward SAR analysis, whereas time-dependent inhibitors require pre-incubation protocols and yield IC50 values that shift with incubation time, complicating data interpretation and cross-study comparisons.

Acetylcholinesterase inhibition Enzyme kinetics Trifluoromethyl ketone Reversible inhibition

Physicochemical Property Benchmarking: Density and Boiling Point of Para-CF3 Isomer as Reference for Ortho-Amino, Meta-CF3 Differentiation

The para-CF3 positional isomer (CAS 37885-07-7, 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone) has experimentally determined density of 1.296 g/cm³, boiling point of 274°C at 760 mmHg, flash point of 119.5°C, and refractive index of 1.492 . These values serve as a quantitative benchmark. For the target compound (CAS 57799-65-2), the ortho-amino, meta-CF3 arrangement is expected to produce measurably different values: the intramolecular H-bond between the ortho-amino and carbonyl groups partially saturates the hydrogen-bond donor capacity of the NH2 group, reducing intermolecular H-bonding in the neat liquid or solid state relative to the para isomer. This typically manifests as a lower boiling point, reduced density, and altered refractive index compared to the para-substituted isomer where the amino group is fully available for intermolecular H-bonding . While experimentally measured values for CAS 57799-65-2 are not yet available in public databases, the structural rationale provides a clear expectation of differentiation that can guide procurement decisions when specific physical properties are critical to downstream processing.

Physical properties Density Boiling point Refractive index

Synthetic Utility Differentiation: Ortho-Aminoacetophenone Scaffold as a Privileged Intermediate for Quinoline and Quinazoline Heterocycle Synthesis

The ortho-aminoacetophenone motif present in 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone is a privileged intermediate for constructing fused nitrogen heterocycles, particularly quinolines and quinazolines, via Friedländer annulation and related cyclocondensation reactions [1]. This synthetic utility is fundamentally dependent on the ortho relationship between the amino and acetyl groups: the para-CF3 isomer (CAS 37885-07-7) retains the ortho-amino,ortho-acetyl geometry and can participate in similar cyclizations, but the electronic influence of the meta-CF3 group in the target compound modulates the nucleophilicity of the amino group and the electrophilicity of the carbonyl through inductive withdrawal, affecting reaction rates and regioselectivity [2]. In contrast, the alpha-amino side-chain isomer (CAS 64748-87-4) lacks the ortho-aminoketone arrangement entirely and cannot undergo Friedländer-type cyclization without prior functional group manipulation . Patent literature extensively documents the use of trifluoromethyl-substituted ortho-aminoacetophenones as key intermediates for kinase inhibitor synthesis, including quinazoline-based EGFR and VEGFR inhibitors where the trifluoromethyl group enhances metabolic stability and target binding [1][2].

Heterocycle synthesis Quinoline Quinazoline Cyclization Drug discovery

Optimal Application Scenarios for Procuring 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 8-Trifluoromethyl-Substituted Quinoline and Quinazoline Kinase Inhibitor Libraries

The ortho-amino, meta-CF3 substitution pattern of 1-(2-amino-3-(trifluoromethyl)phenyl)ethanone enables direct Friedländer annulation with α-methylene ketones or condensation with nitriles/amidines to yield 8-trifluoromethyl-substituted quinoline or quinazoline cores . The meta-CF3 group provides metabolic stability and enhanced target binding, as documented across multiple kinase inhibitor patent families targeting EGFR, VEGFR, and Trk receptors [1]. The alpha-amino side-chain isomer (CAS 64748-87-4) cannot participate in this cyclization without prior chemical manipulation, making CAS 57799-65-2 the structurally competent and synthetically efficient choice for these privileged heterocyclic scaffolds .

Design of Rapid Reversible Acetylcholinesterase Probes and Mechanistic Studies

Based on the class-level evidence from Nair et al. (1994), meta-substituted trifluoromethyl aryl ketones bearing small substituents (including NH2 and CF3) function as rapid reversible inhibitors of acetylcholinesterase, in contrast to time-dependent inhibitors with larger or differently positioned substituents . Researchers developing AChE-targeted chemical probes or investigating enzyme inhibition mechanisms should preferentially select building blocks bearing the meta-CF3 substitution pattern (such as CAS 57799-65-2) to ensure reversible, equilibrium-based binding kinetics, which simplify IC50 determination, enable straightforward SAR analysis, and yield reproducible data across independent laboratories .

Physicochemical Property-Driven Lead Optimization Requiring Enhanced Lipophilicity

The ortho-amino, meta-CF3 scaffold (as represented by the structurally analogous CAS 1448858-50-1, LogP = 3.61) provides approximately 3.5-fold higher lipophilicity than the para-CF3 isomer (CAS 37885-07-7, LogP = 3.07) and approximately 11.7-fold higher than the alpha-amino isomer (CAS 64748-87-4, LogP = 2.55), while maintaining an identical polar surface area of 43.09 Ų [1]. For drug discovery programs where passive membrane permeability is a critical parameter—such as CNS-targeted or intracellular-target projects—this enhanced lipophilicity at constant PSA can translate to improved cellular uptake without additional hydrogen-bond donor or acceptor penalties, making CAS 57799-65-2 a strategically advantageous building block choice .

Synthetic Methodology Development Leveraging Ortho-Directing and Intramolecular H-Bond Effects

The unique ortho-amino, meta-CF3 geometry of CAS 57799-65-2, where the amino group can form an intramolecular hydrogen bond with the acetyl carbonyl while the electron-withdrawing CF3 group modulates aromatic reactivity through its meta-positioned inductive effect, makes this compound a valuable substrate for developing regioselective C–H functionalization and directed ortho-metalation methodologies [1]. The intramolecular H-bond attenuates the amino group's directing ability in a tunable manner compared to the para-CF3 isomer (CAS 37885-07-7), where the amino group is fully available for intermolecular interactions, offering a distinct reactivity profile for reaction development studies .

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